(3S,5S)-5-Methylmorpholine-3-carboxylic acid
CAS No.:
Cat. No.: VC17741658
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO3 |
|---|---|
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | (3S,5S)-5-methylmorpholine-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H11NO3/c1-4-2-10-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 |
| Standard InChI Key | GGBFJECGJQKNBL-WHFBIAKZSA-N |
| Isomeric SMILES | C[C@H]1COC[C@H](N1)C(=O)O |
| Canonical SMILES | CC1COCC(N1)C(=O)O |
Introduction
(3S,5S)-5-Methylmorpholine-3-carboxylic acid is a heterocyclic organic compound featuring a morpholine ring structure with a methyl group at the 5-position and a carboxylic acid functional group at the 3-position. This compound is significant in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.
Synthesis
The synthesis of (3S,5S)-5-Methylmorpholine-3-carboxylic acid can be achieved through several methods, often involving the reaction of morpholine derivatives with appropriate reagents. Common steps include carboxylation reactions, which may utilize acid catalysts to enhance reaction rates and selectivity.
Biological Activities and Applications
This compound is of interest in scientific research for its potential interactions with biological targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds, enhancing binding affinity with target proteins. Modifications to the morpholine structure can influence its pharmacological properties, making it a valuable scaffold in drug design.
Research Findings
Studies on morpholine derivatives suggest potential antimicrobial and anti-inflammatory properties, which may extend to (3S,5S)-5-Methylmorpholine-3-carboxylic acid. Its ability to modulate receptor activity suggests a role in signaling pathways critical for cellular function.
Similar Compounds
Similar compounds to (3S,5S)-5-Methylmorpholine-3-carboxylic acid include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Morpholine-2-carboxylic acid | Carboxylic acid at position 2 | Different stereochemistry |
| Ethyl 4-methylpiperidine-1-carboxylate | Piperidine instead of morpholine | Different ring structure |
| 4-Methylmorpholine | Contains a methyl group at position 4 | Lacks carboxylic acid functionality |
These compounds share structural similarities but differ in specific functional groups and stereochemistry.
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